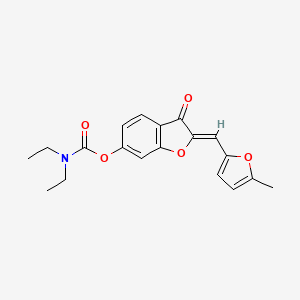

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-4-20(5-2)19(22)24-14-8-9-15-16(10-14)25-17(18(15)21)11-13-7-6-12(3)23-13/h6-11H,4-5H2,1-3H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDMPZOEEKMIGH-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction between a furan aldehyde (such as 5-methylfuran-2-carbaldehyde) and the benzofuran core, often using a base like sodium hydroxide or potassium carbonate.

Formation of the Diethylcarbamate Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylcarbamate group, where the ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and benzofuran moieties can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Substituent Variations in the Benzofuran Core

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Bioactivity: Compound 9k (pyrazole-thiophene analog) shows notable cytotoxicity, likely due to the electron-withdrawing nitro group and thiophene’s aromatic interactions .

- Lipophilicity: Diethylcarbamate esters (target compound and 9k) are more lipophilic than methanesulfonate or methyl propanoate derivatives, favoring passive diffusion across biological membranes .

Pharmacological and Mechanistic Insights

- The target compound’s methylfuran group may modulate activity via furan’s affinity for heme-containing proteins or DNA intercalation.

- Metabolism : Methoxy and bromo substituents (e.g., in ) are prone to oxidative metabolism, whereas diethylcarbamate groups may undergo hydrolysis to release bioactive amines .

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C${17}$H${17}$N${1}$O${4}$, which includes a benzofuran moiety and a furan-derived substituent. The (Z) configuration at the double bond between the furan and benzofuran rings influences its chemical reactivity and biological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antioxidant Activity : The presence of furan and benzofuran structures is associated with antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Effects : Similar compounds have shown potential in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties.

- Neuroprotective Effects : The dimethylcarbamate group is known for enhancing neuroprotective activities, which could be beneficial in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing furan derivatives and benzofuran precursors in condensation reactions to form the desired structure.

- Functional Group Modifications : Modifying existing compounds with functional groups to enhance biological activity.

Comparative Analysis of Similar Compounds

The following table summarizes compounds with structural similarities to this compound and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylfuran | Contains a furan ring | Antioxidant properties |

| 3-Hydroxyflavone | Hydroxylated flavone | Anticancer effects |

| Dimethylcarbamate derivatives | Shares carbamate functionality | Potential neuroprotective effects |

Case Studies

- Antioxidant Studies : In vitro studies have demonstrated that derivatives of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran exhibit significant scavenging activity against free radicals.

- Anticancer Research : Preclinical trials on similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, indicating the potential for (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran to contribute to cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.